![molecular formula C7H14ClNO3S B1435655 methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride CAS No. 1807939-72-5](/img/structure/B1435655.png)
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride
Overview
Description
Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride, also known as methionine sulfoximine (MSO), is a synthetic compound that has been extensively studied in the field of neuroscience. MSO is a potent inhibitor of glutamine synthetase, which is an enzyme responsible for converting glutamate into glutamine in astrocytes.
Scientific Research Applications
Enzymatic Hydrolysis and Synthesis of Amino Acids
Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride and similar compounds have been used in enzymatic hydrolysis processes. For instance, Ayi, Guedj, and Septe (1995) explored the hydrolysis of methyl d,l-3,3-difluorophenyl alanate and similar compounds, resulting in the production of amino acids and their derivatives (Ayi, Guedj, & Septe, 1995).
Synthesis of Aminobutanols and Their Esters
In another study, Chetkasova and Erkomaishvii (1960) synthesized secondary and tertiary aliphaticaromatic aminobutanols and their esters, which are related to methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride (Chetkasova & Erkomaishvii, 1960).
GABA Analogues Synthesis
Duke et al. (2004) synthesized E-4-Amino-2-methylbut-2-enoic acid, (±)-4-amino-2-methylbutanoic acid, and other GABA (γ-aminobutyric acid) analogues, indicating the relevance of similar structures to the neuroscience field (Duke et al., 2004).
Anticonvulsant Activity
The anticonvulsant activity of compounds structurally related to methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride has been studied. Nesterkina et al. (2022) synthesized and tested (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride for its potential anticonvulsant profile (Nesterkina et al., 2022).
Synthesis of β-Aminoketones
Makarova et al. (2002) discussed the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, related to the study of β-aminoketones, which are important in various chemical syntheses (Makarova et al., 2002).
Metabolic Studies
Research by Bianchi et al. (1983) on 4-Aminobutyric methyl ester hydrochloride, a precursor of 4-aminobutyric acid, suggests its importance in neurological studies and its potential impact on brain function (Bianchi et al., 1983).
properties
IUPAC Name |
methyl (2S)-4-acetylsulfanyl-2-aminobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c1-5(9)12-4-3-6(8)7(10)11-2;/h6H,3-4,8H2,1-2H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCZNGILXBQNK-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCC[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride | |
CAS RN |
1807939-72-5 | |
Record name | methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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